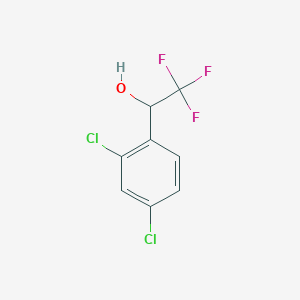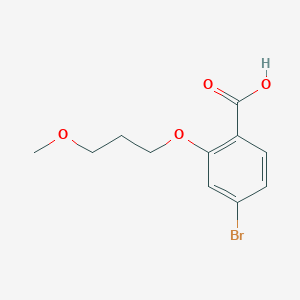
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol
Descripción general
Descripción
The compound “1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol” is a halogenated organic compound. Halogenated compounds are often used in medicinal chemistry due to their ability to modify the biological activity of various compounds .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity Studies
Solvolysis Studies : The compound has been studied for its reactivity in solvolysis, providing insights into substituent effects and resonance interactions in various chemical environments. This has implications for understanding and predicting chemical reactions in pharmaceutical and material science research (Fujio, Morimoto, Kim, & Tsuno, 1997).
Photogeneration and Reactivity of Aryl Cations : The photochemical generation of aryl cations from aromatic halides, including 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol, has been explored. These studies are vital for understanding the mechanisms in photochemistry, which is crucial for developing new materials and drugs (Protti, Fagnoni, Mella, & Albini, 2004).
Material Science and Polymer Research
Polymerizations of Ethylenic Monomers : The use of trifluoroethanol derivatives in polymerization processes highlights its role in material science, particularly in the development of new polymers with unique properties (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
High-Performance Polymers : Research into new fluorinated, high-temperature polymers from derivatives of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol demonstrates its application in creating materials with exceptional thermal stability and specific electrical properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Environmental and Analytical Chemistry
- Electrochemical Oxidation Studies : This compound has been used in studies to understand the electrochemical oxidation of organic compounds. This is particularly relevant in environmental chemistry for pollution control and in analytical chemistry for the development of new detection methods (Shirai, Hamamoto, Maki, Onomura, Kise, Aoyama, & Matsumara, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHQZFWMAORFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734161 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
1194760-60-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)



![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)

![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)

![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)


![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)